molecular formula C13H19N6O4S2- B12714774 Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate CAS No. 85187-77-5

Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate

Cat. No.: B12714774
CAS No.: 85187-77-5
M. Wt: 387.5 g/mol
InChI Key: BWDQQBPXQHKHQA-UHFFFAOYSA-L
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Description

Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple dimethylamino groups, an azo linkage, and a thiadiazolium ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction, followed by coupling with a dimethylamino-substituted aromatic compound. The thiadiazolium ring is then introduced through cyclization reactions under controlled conditions. The final product is obtained by treating the intermediate with sulphuric acid to form the sulphate salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a dye and in the study of azo compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate involves its interaction with molecular targets through its azo linkage and dimethylamino groups. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and disruption of cellular processes. The compound’s unique structure allows it to engage in specific binding with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-(dimethylamino)phenyl)squaraine
  • N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea
  • 5-((4-(dimethylamino)phenyl)imino)-8(5H)-quinolinone

Uniqueness

Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate stands out due to its combination of an azo linkage, multiple dimethylamino groups, and a thiadiazolium ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

85187-77-5

Molecular Formula

C13H19N6O4S2-

Molecular Weight

387.5 g/mol

IUPAC Name

5-[[4-(dimethylamino)phenyl]diazenyl]-N,N,4-trimethyl-1,3,4-thiadiazol-4-ium-2-amine;sulfate

InChI

InChI=1S/C13H19N6S.H2O4S/c1-17(2)11-8-6-10(7-9-11)14-15-12-19(5)16-13(20-12)18(3)4;1-5(2,3)4/h6-9H,1-5H3;(H2,1,2,3,4)/q+1;/p-2

InChI Key

BWDQQBPXQHKHQA-UHFFFAOYSA-L

Canonical SMILES

C[N+]1=C(SC(=N1)N(C)C)N=NC2=CC=C(C=C2)N(C)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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